molecular formula C23H31N3O4 B3017044 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide CAS No. 1005305-28-1

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B3017044
CAS RN: 1005305-28-1
M. Wt: 413.518
InChI Key: KCADBAQSVWTTBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide was achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate . Similarly, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives was performed using different reagents and conditions, leading to various nitrosylated and nitrated products . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of amide groups, which can adopt different conformations and interplanar angles, affecting the overall molecular geometry. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide showed a linearly extended conformation with an interplanar angle between the two amide groups of 157.3 degrees . Understanding the molecular structure is crucial for predicting the physical and chemical properties of the compound.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. The bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers are formed as alternative pathways to 2-amidophenol-derived phytotoxic metabolites . These reactions are influenced by the presence of microorganisms and can lead to the formation of glucoside derivatives as detoxification products . The reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot is another example of a chemical reaction involving acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of hydrogen bonds and packing interactions in the crystal structure can result in planar hydrophilic and hydrophobic areas, which are important for the solubility and interaction with biological molecules . The stability of these compounds can vary, as seen with N-hydroxyacetaminophen, which is moderately unstable at physiological pH and temperature .

Scientific Research Applications

Antifungal Agents

2-(2-oxo-morpholin-3-yl)-acetamide derivatives , including compounds structurally related to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide, have been identified as fungicidal agents against Candida species and show antifungal activity against Aspergillus species. Modifications to the morpholin-2-one core improved plasmatic stability while maintaining antifungal efficacy. This research underlines the potential of these derivatives in treating fungal infections, including systemic Candida albicans infections, as demonstrated in a murine model (Bardiot et al., 2015).

Analgesic and Anti-inflammatory Applications

Synthesis and evaluation of new chemical entities based on paracetamol and their ibuprofen conjugates highlighted novel analgesic and anti-inflammatory candidates. These derivatives, including those structurally similar to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide, exhibited superior analgesic and anti-inflammatory effects compared to paracetamol alone, suggesting potential for development into new therapeutic agents (Ahmadi et al., 2014).

Anticancer Activities

Research into 2-(substituted phenoxy) Acetamide Derivatives demonstrated the development of new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents. The study found that compounds containing halogens on the aromatic ring, similar in structure to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide, showed promising anticancer and anti-inflammatory activities, with specific derivatives exhibiting significant therapeutic potential (Rani et al., 2014).

Antimicrobial Study

Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues were synthesized and evaluated for their antimicrobial activity. Some synthesized compounds demonstrated superior in vitro activity against a variety of fungal and bacterial strains compared to standard drugs, highlighting the relevance of such derivatives in developing new antimicrobial agents (Jayadevappa et al., 2012).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-25(2)19-6-4-18(5-7-19)22(26-12-14-29-15-13-26)16-24-23(27)17-30-21-10-8-20(28-3)9-11-21/h4-11,22H,12-17H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCADBAQSVWTTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide

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